molecular formula C8H6N2O3 B6176900 1-(isocyanatomethyl)-2-nitrobenzene CAS No. 91576-91-9

1-(isocyanatomethyl)-2-nitrobenzene

Cat. No.: B6176900
CAS No.: 91576-91-9
M. Wt: 178.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isocyanatomethyl)-2-nitrobenzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nitro group (-NO2)

Preparation Methods

The synthesis of 1-(isocyanatomethyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with sodium cyanate under controlled conditions. The reaction proceeds as follows:

    Reaction of 2-nitrobenzyl chloride with sodium cyanate: This step involves the nucleophilic substitution of the chloride ion by the cyanate ion, resulting in the formation of the isocyanate group.

    Reaction conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Isocyanatomethyl)-2-nitrobenzene undergoes various chemical reactions due to the presence of reactive isocyanate and nitro groups. Some of the key reactions include:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively. Common reagents for these reactions include primary or secondary amines and alcohols.

Major products formed from these reactions include substituted ureas, carbamates, and various nitrogen-containing derivatives.

Scientific Research Applications

1-(Isocyanatomethyl)-2-nitrobenzene has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of 1-(isocyanatomethyl)-2-nitrobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the isocyanate carbon.

Comparison with Similar Compounds

1-(Isocyanatomethyl)-2-nitrobenzene can be compared with other similar compounds such as 1-(isocyanatomethyl)-3-nitrobenzene and 1-(isocyanatomethyl)-4-nitrobenzene. These compounds share similar reactivity due to the presence of the isocyanate and nitro groups but differ in the position of the nitro group on the benzene ring. This positional difference can influence their reactivity and the types of products formed in chemical reactions.

Similar Compounds

  • 1-(Isocyanatomethyl)-3-nitrobenzene
  • 1-(Isocyanatomethyl)-4-nitrobenzene
  • 1-(Isocyanatomethyl)-2,4-dinitrobenzene

These compounds highlight the unique reactivity of this compound, particularly in its applications and the types of reactions it undergoes.

Properties

CAS No.

91576-91-9

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.